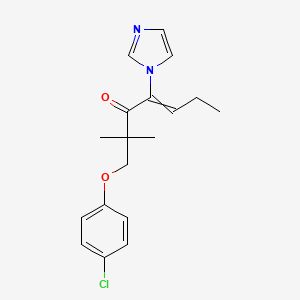
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenoxy group, an imidazole ring, and a dimethylheptenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Imidazole Ring Introduction: The chlorophenoxy intermediate is then reacted with an imidazole derivative under suitable conditions to introduce the imidazole ring.
Dimethylheptenone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-2-(1H-imidazol-1-yl)-2-methylpropan-1-one
- 1-(4-Chlorophenoxy)-3-(1H-imidazol-1-yl)-2,2-dimethylbutan-1-one
Uniqueness
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one is unique due to its specific structural features, such as the combination of a chlorophenoxy group, an imidazole ring, and a dimethylheptenone moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
90240-53-2 |
|---|---|
Molecular Formula |
C18H21ClN2O2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-4-imidazol-1-yl-2,2-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C18H21ClN2O2/c1-4-5-16(21-11-10-20-13-21)17(22)18(2,3)12-23-15-8-6-14(19)7-9-15/h5-11,13H,4,12H2,1-3H3 |
InChI Key |
ICIZWJYLZAIFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



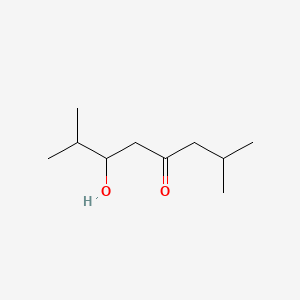
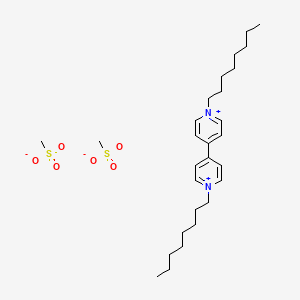
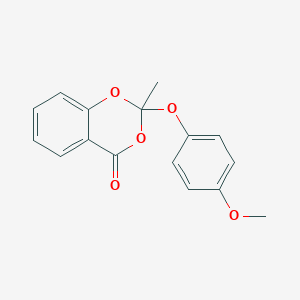
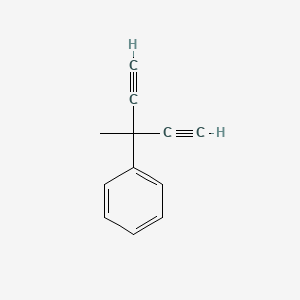
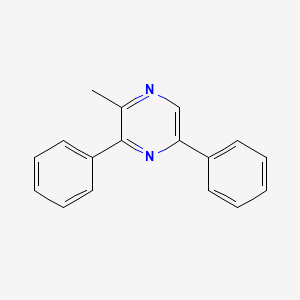
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
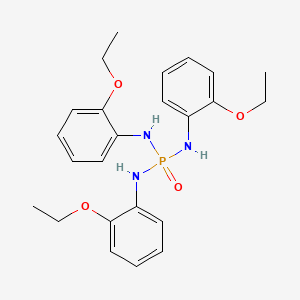
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
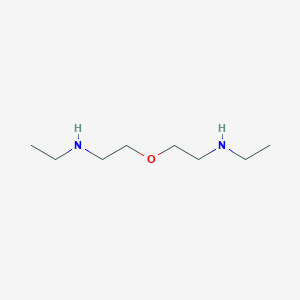

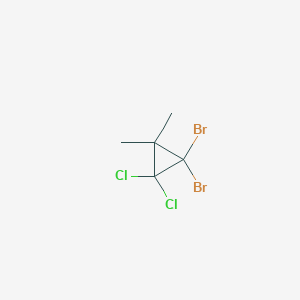
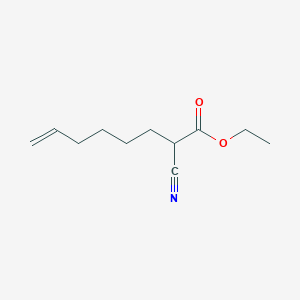
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
